

# Spectroscopic Profile of 2,6-Difluoroanisole: A Technical Guide

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## Compound of Interest

Compound Name: **2,6-Difluoroanisole**

Cat. No.: **B1301606**

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## Compound of Interest

- Compound Name: **2,6-Difluoroanisole**
- Synonyms: 1,3-Difluoro-2-methoxybenzene
- CAS Number: 437-82-1
- Molecular Formula: C<sub>7</sub>H<sub>6</sub>F<sub>2</sub>O
- Molecular Weight: 144.12 g/mol

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## Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for **2,6-Difluoroanisole**, a fluorinated aromatic ether valuable as a building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The presence of two fluorine atoms flanking the methoxy group imparts unique electronic properties and conformational constraints, making detailed spectroscopic analysis crucial for its application in complex

molecular design. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its spectral characteristics.

While a complete, publicly available, and verified experimental dataset for **2,6-Difluoroanisole** is not readily accessible, this guide presents a combination of data from available sources and predicted values based on established spectroscopic principles. The experimental protocols provided are standardized methodologies suitable for the analysis of this compound.

## Summary of Spectroscopic Data

The following tables summarize the key quantitative data from the spectroscopic analysis of **2,6-Difluoroanisole**.

Table 1:  $^1\text{H}$  NMR Data for **2,6-Difluoroanisole** (Predicted)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment
~7.1 - 7.3	m	Aromatic CH (H-4)
~6.9 - 7.0	t	Aromatic CH (H-3, H-5)
~3.9	s	Methoxy ( $\text{OCH}_3$ )
Solvent: $\text{CDCl}_3$ , Frequency: 400 MHz. Predictions are based on the analysis of similar substituted aromatic compounds.		

Table 2:  $^{13}\text{C}$  NMR Data for **2,6-Difluoroanisole**

Chemical Shift ( $\delta$ ) ppm	Assignment
153.2 (dd, $J=246.1, 8.1$ Hz)	C-F (C-2, C-6)
125.7 (t, $J=10.9$ Hz)	C-H (C-4)
124.9 (t, $J=17.5$ Hz)	C-OCH <sub>3</sub> (C-1)
112.0 (dd, $J=20.0, 4.0$ Hz)	C-H (C-3, C-5)
62.1	Methoxy (OCH <sub>3</sub> )

Solvent: CDCl<sub>3</sub>. Data sourced from SpectraBase.

Table 3: IR Absorption Data for **2,6-Difluoroanisole** (Predicted & Typical)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3050 - 3100	Weak	Aromatic C-H Stretch
~2960, 2840	Medium	Aliphatic C-H Stretch (CH <sub>3</sub> )
~1620 - 1630	Strong	C=C Aromatic Ring Stretch
~1470 - 1490	Strong	C=C Aromatic Ring Stretch
~1250 - 1290	Strong	Aryl-O Asymmetric Stretch
~1010 - 1050	Strong	Aryl-O Symmetric Stretch
~1270 - 1300	Strong	C-F Stretch
~780 - 820	Strong	C-H Out-of-Plane Bend

Sample Preparation: Neat liquid film.

Table 4: Mass Spectrometry Data for **2,6-Difluoroanisole** (Predicted)

m/z	Relative Intensity (%)	Assignment
144	High	[M] <sup>+</sup> (Molecular Ion)
129	High	[M-CH <sub>3</sub> ] <sup>+</sup>
115	Moderate	[M-CHO] <sup>+</sup>
101	Moderate	[M-CH <sub>3</sub> -CO] <sup>+</sup>
75	Moderate	[C <sub>6</sub> H <sub>3</sub> ] <sup>+</sup>

Ionization Method: Electron Impact (EI) at 70 eV.

## Experimental Protocols

The following sections detail the standard methodologies for acquiring the spectroscopic data presented above.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- <sup>1</sup>H and <sup>13</sup>C NMR: A sample of **2,6-Difluoroanisole** (approximately 5-10 mg for <sup>1</sup>H, 20-50 mg for <sup>13</sup>C) is dissolved in a deuterated solvent such as chloroform (CDCl<sub>3</sub>, ~0.6 mL). The solution is transferred to a 5 mm NMR tube. Spectra are recorded on a 400 MHz (or higher) NMR spectrometer. For <sup>13</sup>C NMR, proton decoupling is employed to simplify the spectrum. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

### Infrared (IR) Spectroscopy

- A drop of neat **2,6-Difluoroanisole** is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film. The plates are mounted in a sample holder, and the IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer over a typical range of 4000-400 cm<sup>-1</sup>. A background spectrum of the clean, empty plates is recorded prior to the sample analysis for baseline correction.

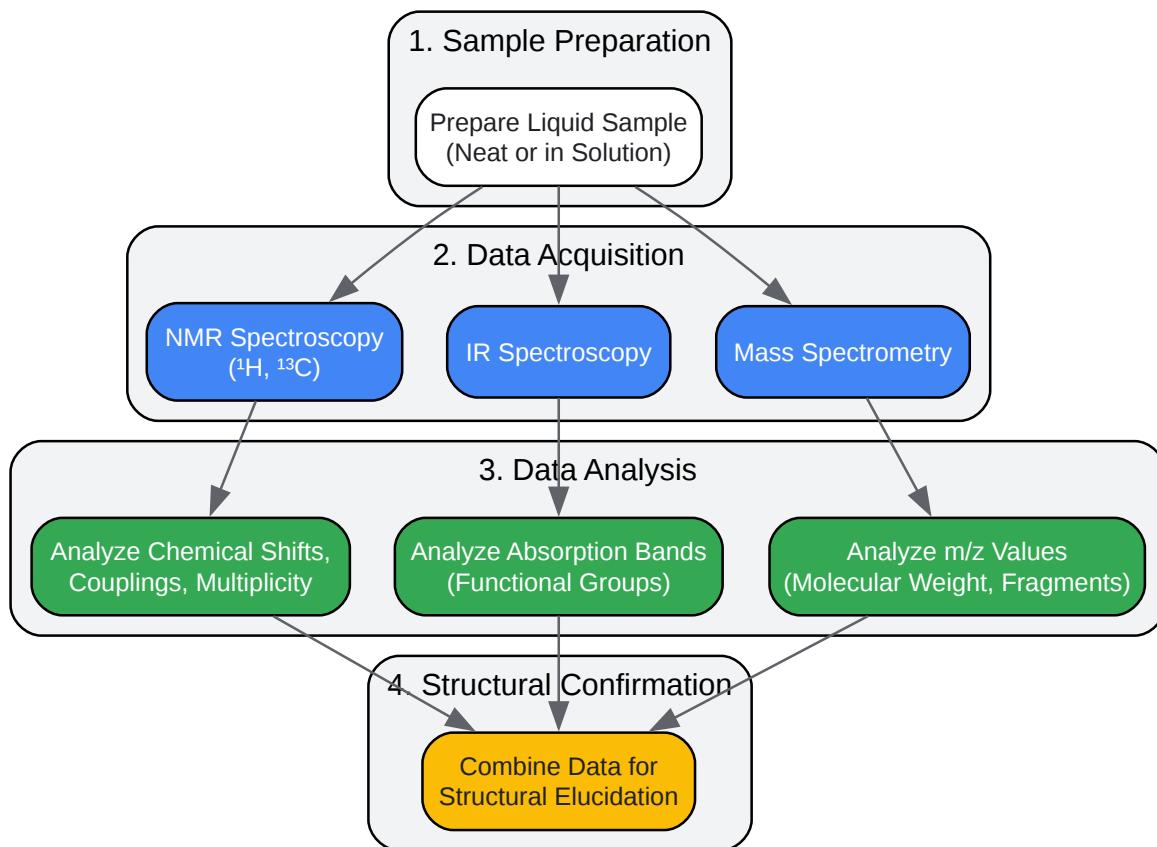
### Mass Spectrometry (MS)

- Mass spectra are obtained using a mass spectrometer equipped with an electron impact (EI) ionization source. A small amount of the liquid sample is introduced into the high-vacuum

source of the instrument, where it is vaporized and bombarded with a beam of high-energy electrons (typically at 70 eV). The resulting positively charged molecular ions and fragment ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole). The detector records the relative abundance of each ion to generate the mass spectrum.

## Logical Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2,6-Difluoroanisole**.



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Caption: General workflow for spectroscopic analysis of **2,6-Difluoroanisole**.

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